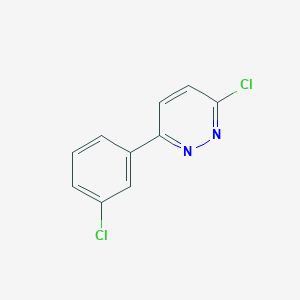

3-Chloro-6-(3-chlorophenyl)pyridazine

説明

Overview of the Pyridazine (B1198779) Ring System in Contemporary Chemical Research

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. wikipedia.org This arrangement distinguishes it from its isomers, pyrimidine (B1678525) and pyrazine, and imparts a unique set of physicochemical properties. wikipedia.orgwikipedia.org The pyridazine scaffold is characterized by weak basicity and a high dipole moment, which facilitates π-π stacking interactions and robust hydrogen-bonding capacity. nih.gov These attributes make the pyridazine ring an attractive component in drug design and materials science. nih.govrjptonline.org

In contemporary chemical research, the pyridazine core is recognized as a "privileged structure," meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. rjptonline.orgthieme-connect.comnih.gov Consequently, pyridazine derivatives are extensively investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rjptonline.orgthieme-connect.com Its structure is found in a number of herbicides and several approved drugs, such as cefozopran, cadralazine, and minaprine, underscoring its importance in medicinal chemistry. wikipedia.org The ability of the pyridazine ring to be readily functionalized at various positions makes it a versatile building block for creating diverse molecular architectures with tailored properties. rjptonline.org

Academic Significance of Halogen Substitution in Heterocyclic Scaffolds, with a Focus on Pyridazines

Halogen substitution is a fundamental strategy in medicinal and materials chemistry to modulate the properties of organic molecules. nih.gov Introducing halogen atoms, such as chlorine, onto a heterocyclic scaffold like pyridazine can profoundly influence its steric and electronic characteristics. The high electronegativity of halogens creates a region of positive electrostatic potential on the atom, known as a "σ-hole," which can lead to specific, noncovalent interactions called halogen bonds.

In the context of pyridazines, which are inherently electron-deficient, the introduction of electron-withdrawing halogens further modifies the ring's reactivity. liberty.edu This alteration is crucial for subsequent chemical transformations, as the carbon-halogen bond serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new functional groups. acs.orgdur.ac.uk For instance, 3-chloropyridazines are common substrates for palladium-catalyzed coupling reactions. acs.org Furthermore, halogenation is a key step in the synthesis of many complex pyridazine-based molecules, where the halogen acts as a leaving group in nucleophilic aromatic substitution reactions. wur.nlresearchgate.net The regioselective installation of halogens onto the pyridazine ring remains an active area of research, as controlling the position of substitution is vital for developing molecules with precise functions. nih.govnih.gov

Historical Trajectories and Modern Developments in Pyridazine Synthesis and Functionalization

The history of pyridazine synthesis dates back to the late 19th century. In 1886, Emil Fischer achieved the first synthesis of a substituted pyridazine through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.orgliberty.edu Shortly after, the parent, unsubstituted pyridazine was prepared. wikipedia.org A common early and enduring method for forming the pyridazine ring involves the condensation of 1,4-dicarbonyl compounds, such as γ-ketoacids, with hydrazine (B178648). wikipedia.org Another historically significant route starts from maleic hydrazide to produce 3,6-dichloropyridazine (B152260), a key intermediate for many other pyridazine derivatives. acs.org

Modern synthetic chemistry has introduced more sophisticated and efficient methods for both constructing and functionalizing the pyridazine core. Recent advancements include:

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This method uses electron-deficient dienes, like tetrazines, which react with various dienophiles to construct the pyridazine ring with high regioselectivity. rsc.org

Palladium-Catalyzed Cross-Coupling: The use of palladium catalysts has become a cornerstone for functionalizing pre-formed halogenated pyridazines (e.g., chloro- or iodopyridazines), enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. liberty.eduacs.org

C–H Functionalization: A major focus in modern organic synthesis is the direct functionalization of carbon-hydrogen bonds, which avoids the need for pre-functionalized starting materials. researchgate.netnih.govbohrium.com While challenging for electron-poor heterocycles like pyridazine, new catalytic systems are being developed to achieve regioselective C–H functionalization, offering a more atom-economical approach to derivatization. nih.govrsc.org

One-Pot Syntheses: Contemporary methods increasingly favor multi-step reactions carried out in a single reaction vessel ("one-pot") to improve efficiency and reduce waste. New protocols for synthesizing 3,6-disubstituted pyridazines from simple starting materials like γ-nitro-α,β-unsaturated ketones have been developed with this goal in mind. thieme-connect.com

These modern techniques have significantly expanded the toolkit available to chemists, allowing for the rapid and diverse synthesis of complex pyridazine derivatives for various research applications. liberty.edu

Data Tables

Table 1: Chemical Properties of 3-Chloro-6-(3-chlorophenyl)pyridazine

| Property | Value |

| CAS Number | 66548-94-5 |

| Molecular Formula | C10H6Cl2N2 |

| Synonyms | 3-chloro-6-(meta-chlorophenyl)pyridazine |

Data sourced from references chemicalbook.comcato-chem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-6-(3-chlorophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-3-1-2-7(6-8)9-4-5-10(12)14-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFJVCQGPISREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508200 | |

| Record name | 3-Chloro-6-(3-chlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66548-94-5 | |

| Record name | 3-Chloro-6-(3-chlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 6 3 Chlorophenyl Pyridazine

Retrosynthetic Analysis and Strategic Disconnections for the 3-Chloro-6-(3-chlorophenyl)pyridazine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are considered for the pyridazine (B1198779) core.

The first and most common disconnection is across the two C-N bonds of the pyridazine ring. This leads back to a 1,4-dicarbonyl compound and hydrazine (B178648). This approach is foundational in heterocyclic chemistry and offers a straightforward method for constructing the pyridazine ring.

A second strategic disconnection can be made at the C-C bond between the pyridazine ring and the 3-chlorophenyl group. This suggests a cross-coupling reaction, such as a Suzuki or Stille coupling, as a key step in the synthesis. This strategy allows for the late-stage introduction of the aryl substituent, which is advantageous for creating a library of analogs.

Classical Synthetic Routes to 3-Chloro-6-arylpyridazine Systems

Classical methods for the synthesis of 3-chloro-6-arylpyridazine systems have been well-established and are still widely used due to their reliability and the availability of starting materials.

Cyclocondensation Reactions Involving Hydrazine Derivatives and α,β-Unsaturated Carbonyl Compounds

The formation of the pyridazine ring is often achieved through the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. thieme-connect.debeilstein-journals.org This method is one of the most fundamental and widely applied strategies for constructing the pyridazine core. The reaction typically proceeds by forming a dihydropyridazine (B8628806) intermediate, which then undergoes oxidation to the aromatic pyridazine.

A common starting material for this type of synthesis is maleic anhydride, which can react with hydrazine hydrate (B1144303) to form 3,6-dihydroxypyridazine. koreascience.kr

Halogenation Strategies for Pyridazinone Precursors utilizing Phosphorus Oxychloride

Pyridazinone precursors are key intermediates in the synthesis of chloropyridazines. The conversion of a pyridazinone to the corresponding chloropyridazine is a crucial step that is most commonly achieved using a halogenating agent like phosphorus oxychloride (POCl₃). nih.govtandfonline.com This reaction is a standard and effective method for introducing a chlorine atom onto the pyridazine ring. chemicalbook.comresearchgate.net The pyridazinone itself can be synthesized by reacting a suitable keto-acid with hydrazine hydrate. mdpi.comnih.gov For instance, 6-phenylpyridazin-3(2H)-one can be prepared from 3-benzoylpropionic acid and hydrazine hydrate. mdpi.com

Advanced Catalytic Approaches for Pyridazine Framework Construction

Modern synthetic chemistry has seen the development of advanced catalytic methods that offer greater efficiency and selectivity in the construction of heterocyclic frameworks like pyridazine.

Palladium-Catalyzed Cross-Coupling Reactions in Pyridazine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the formation of C-C bonds in organic synthesis. nih.govresearchgate.net These reactions are highly valued for their mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acid reagents. nih.govacs.org The Suzuki reaction has been successfully employed for the synthesis of various aryl-substituted pyridazines. thieme-connect.comresearchgate.netnih.gov This method typically involves the coupling of a chloropyridazine with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylpyridazine Synthesis

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343) | 75 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/Water | 48-72 |

| (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/Water | 14-28 |

Data compiled from multiple sources. thieme-connect.comresearchgate.net

Aza-Diels-Alder Cycloadditions for Regioselective Pyridazine Formation

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of nitrogen-containing heterocycles. rsc.orgwikipedia.org In the context of pyridazine synthesis, an inverse-electron-demand aza-Diels-Alder reaction can be employed. organic-chemistry.orgacs.org This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine, reacting with an electron-rich dienophile. organic-chemistry.orgacs.org This methodology allows for the highly regioselective formation of the pyridazine ring under neutral conditions and offers a broad substrate scope. organic-chemistry.orgacs.org

Ruthenium-Catalyzed Methodologies in Pyridazine Synthesis

Ruthenium-based catalysts have emerged as powerful tools in organic synthesis, enabling a variety of transformations, including C-H bond functionalization and cross-coupling reactions. mdpi.com These methods offer an alternative to traditional palladium-catalyzed reactions for the synthesis of biaryl and heteroaryl compounds.

One plausible approach for the synthesis of this compound is through the direct C-H arylation of a 3-chloropyridazine (B74176) precursor. Ruthenium catalysts are known to facilitate the coupling of heteroarenes with aryl halides. goettingen-research-online.de In this context, a ruthenium(II) catalyst could activate the C-H bond at the 6-position of the 3-chloropyridazine ring, followed by coupling with 1-bromo-3-chlorobenzene (B44181) or a related arylating agent. The reaction typically requires a directing group to achieve high regioselectivity, and various ruthenium complexes, such as those containing N-heterocyclic carbene (NHC) ligands, have shown efficacy in such transformations, even in environmentally benign solvents like water. mdpi.com

Another viable ruthenium-catalyzed methodology is a cross-coupling reaction, analogous to the well-established Suzuki-Miyaura or Stille couplings. Although palladium is more commonly employed for these reactions, ruthenium catalysts have been developed that can mediate the coupling of haloheteroarenes with organoboron or organotin reagents. mdpi.com For the synthesis of the target molecule, this would involve the reaction of 3,6-dichloropyridazine (B152260) with (3-chlorophenyl)boronic acid (in a Suzuki-Miyaura type reaction) or (3-chlorophenyl)stannane (in a Stille type reaction) in the presence of a suitable ruthenium catalyst. The selectivity of the reaction to achieve mono-arylation at the 6-position would be a critical aspect to control.

The following table summarizes representative ruthenium catalysts and their applications in reactions relevant to pyridazine synthesis.

| Catalyst | Reaction Type | Substrates | Key Features |

| [RuCl2(p-cymene)]2/NHC ligand | Direct C-H Arylation | 2-Phenylpyridine and (hetero)aryl chlorides | Effective for mono-arylation in water, demonstrating potential for greener synthesis. mdpi.com |

| Ru(II)-NHC complexes | Direct C-H Arylation | 2-Phenylpyridine and aryl bromides | Acetate assistance can promote the reaction. mdpi.com |

| [Ru3(CO)12] | C-H Arylation | Furfural imines and aryl boronates | Utilizes a sacrificial hydride acceptor. mdpi.com |

| Ru(tBuCN)62 | C-H Arylation | Fluoroarenes and aryl halides | Demonstrates that directing groups are not always necessary and can be influenced by electronic factors. acs.orgnih.gov |

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that influence the outcome of cross-coupling reactions like the Suzuki-Miyaura and Stille couplings include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

Catalyst and Ligand Selection: The choice of the palladium or ruthenium catalyst and the associated ligands is paramount. For Suzuki-Miyaura couplings of chloroheteroarenes, palladium catalysts with bulky and electron-rich phosphine (B1218219) ligands, such as SPhos, have shown high efficacy. nih.gov The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle. For Stille couplings, catalysts like Pd(PPh3)4 are commonly used. organic-chemistry.org

Base and Solvent: The base is essential for the activation of the boronic acid in Suzuki-Miyaura reactions. Inorganic bases such as K3PO4 and Na2CO3 are frequently employed. mdpi.com The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents like 1,4-dioxane (B91453) and toluene are often used. mdpi.com In some optimized protocols, aqueous solvent systems have been successfully utilized, aligning with green chemistry principles. rsc.org

Temperature and Reaction Time: The reaction temperature is a critical parameter to control. While some modern catalytic systems can operate at room temperature, many cross-coupling reactions require elevated temperatures (e.g., 70-100 °C) to proceed at a reasonable rate. nih.govmdpi.com The reaction time needs to be optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts.

The following table provides examples of optimized conditions for Suzuki-Miyaura reactions involving chloro-substituted nitrogen heterocycles.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh3)4 (5) | - | K3PO4 | 1,4-Dioxane | 70-80 | 12 | Good |

| 2 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 18 | High |

| 3 | PdCl2(dcpp) (3) | - | CsF | Dioxane | 80 | 24 | 85 |

| 4 | Pd(0) catalyst | - | Na2CO3 | Neat Water | Ambient | 24 | High |

Data is illustrative and compiled from various sources on Suzuki-Miyaura couplings of related chloroheteroarenes. nih.govmdpi.comrsc.org

Principles and Practices of Green Chemistry in Halogenated Pyridazine Synthesis

The application of green chemistry principles to the synthesis of halogenated pyridazines aims to reduce the environmental impact of chemical processes. This involves considerations such as atom economy, the use of safer solvents, and energy efficiency. jocpr.com

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, ethanol, or ionic liquids. sioc-journal.cn The development of catalytic systems that are active in aqueous media is a significant step towards more sustainable synthesis. rsc.org Solvent-free reactions, where the reactants are mixed without a solvent, represent an even greener approach. researchgate.net

Energy Efficiency and Alternative Energy Sources: Reducing energy consumption is a key principle of green chemistry. This can be achieved by designing reactions that proceed at ambient temperature and pressure. Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction rates, often leading to shorter reaction times and higher yields with reduced energy input compared to conventional heating. mdpi.comnih.gov

Catalysis: The use of catalysts is inherently a green chemistry principle as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, while being used in small amounts. The development of highly active and recyclable catalysts is an ongoing area of research.

The following table highlights some green chemistry approaches applicable to the synthesis of halogenated pyridazines.

| Green Chemistry Principle | Application in Pyridazine Synthesis |

| Use of Safer Solvents | Employing water or ionic liquids as the reaction medium in cross-coupling reactions. rsc.orgsioc-journal.cn |

| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy consumption. mdpi.comnih.gov |

| Catalysis | Developing highly efficient and recyclable catalysts to minimize waste and enable reactions under milder conditions. nanochemres.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, such as cycloaddition reactions. jocpr.com |

By integrating these principles, the synthesis of this compound and other halogenated heterocycles can be made more sustainable and environmentally responsible.

Spectroscopic Data for this compound Not Publicly Available

The requested article, which was to be structured around a detailed outline including ¹H NMR, ¹³C NMR, 2D NMR, Fourier-Transform Infrared (FT-IR), and Fourier-Transform Raman (FT-Raman) spectroscopy, cannot be generated due to the absence of foundational scientific data for this specific compound.

Searches yielded information for structurally related but distinct isomers and analogues, such as 3-Chloro-6-(4-chlorophenyl)pyridazine and other substituted chloropyridazines. However, utilizing data from these different compounds would be scientifically inaccurate and would not pertain to the subject compound, "this compound," thereby violating the explicit instructions of the request.

The compound, identified with CAS Number 66548-94-5, is listed in chemical databases, confirming its existence. Despite this, detailed characterization data as required by the article outline is not present in accessible scientific literature or spectral databases based on the conducted searches. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article as requested.

Advanced Spectroscopic Characterization Techniques for 3 Chloro 6 3 Chlorophenyl Pyridazine

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides critical information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the study of fragmentation patterns, which in turn aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule by measuring its mass with very high precision. The theoretical exact mass of 3-Chloro-6-(3-chlorophenyl)pyridazine can be calculated based on its molecular formula, C₁₀H₆Cl₂N₂. This calculated value serves as a benchmark for experimental HRMS measurements, where a close correlation between the theoretical and observed mass confirms the elemental composition of the synthesized compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₆Cl₂N₂ |

| Calculated Exact Mass | 223.99080 Da |

| Observed Exact Mass [M+H]⁺ (Hypothetical) | Data not available in published literature |

Elucidation of Fragmentation Patterns for Structural Confirmation

Key fragmentation patterns would likely involve the initial loss of a chlorine atom or the cleavage of the bond between the pyridazine (B1198779) and the chlorophenyl rings. The stability of the resulting fragment ions would dictate the observed peaks in the mass spectrum.

| Hypothetical Fragment Ion | Proposed Structure | m/z (Monoisotopic) |

|---|---|---|

| [M-Cl]⁺ | [C₁₀H₆ClN₂]⁺ | 189.0298 |

| [M-C₆H₄Cl]⁺ | [C₄H₂ClN₂]⁺ | 112.9906 |

| [C₆H₄Cl]⁺ | Chlorophenyl cation | 111.0029 |

| [C₄H₃N₂]⁺ | Pyridazine cation | 79.0296 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λmax) are indicative of the extent of conjugation and the types of electronic transitions (e.g., π → π* and n → π*) occurring within the molecule. The conjugated system of the pyridazine and chlorophenyl rings in this compound is expected to result in characteristic absorption bands in the UV region.

Although specific experimental UV-Vis data for this compound are not available, related 3-chloro-6-aryl-pyridazine structures typically exhibit strong absorptions characteristic of their aromatic and heteroaromatic systems. The position and intensity of these bands would be influenced by the solvent used for the analysis.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula to validate the empirical formula and assess the purity of the sample. For this compound (C₁₀H₆Cl₂N₂), the theoretical elemental composition can be precisely calculated.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 53.36 | Data not available |

| Hydrogen (H) | 2.69 | Data not available |

| Nitrogen (N) | 12.45 | Data not available |

| Chlorine (Cl) | 31.50 | Data not available |

Computational and Theoretical Chemistry Studies of 3 Chloro 6 3 Chlorophenyl Pyridazine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. This method is effective for determining optimized geometries, vibrational frequencies, and various electronic properties. DFT calculations, particularly using hybrid functionals like B3LYP, have been successfully applied to analyze the structural and electronic aspects of various pyridazine (B1198779) derivatives.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3-Chloro-6-(3-chlorophenyl)pyridazine, the key structural parameters include the bond lengths, bond angles, and the dihedral angle between the pyridazine and the 3-chlorophenyl rings.

Table 1: Key Optimized Geometrical Parameters from DFT Calculations

| Parameter | Description | Significance in this compound |

|---|---|---|

| C-Cl Bond Lengths | The distance between the carbon and chlorine atoms on both the pyridazine and phenyl rings. | These values indicate the strength of the carbon-halogen bonds and can influence their reactivity. |

| N-N Bond Length | The distance between the two adjacent nitrogen atoms in the pyridazine ring. | Reflects the aromatic character and electronic distribution within the pyridazine core. |

| C-C (Inter-ring) Bond Length | The length of the single bond connecting the pyridazine and phenyl rings. | Indicates the degree of conjugation between the two ring systems. A shorter bond suggests more double-bond character. |

| Dihedral Angle (Inter-ring) | The torsion angle defined by atoms across the inter-ring C-C bond, measuring the twist between the two rings. | Determines the molecule's overall planarity. A non-zero angle suggests a twisted conformation due to steric effects, which impacts electronic conjugation. |

DFT calculations are instrumental in predicting the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, twisting) associated with that vibrational mode.

By simulating the IR and Raman spectra, researchers can assign the experimentally observed spectral bands to specific functional groups and vibrational modes within this compound. This is crucial for confirming the molecular structure and understanding the intramolecular dynamics. Theoretical calculations often produce frequencies that are slightly higher than experimental values due to the harmonic approximation; these are typically corrected using a scaling factor to achieve better agreement with experimental data.

Table 2: Predicted Vibrational Frequencies and Their Assignments

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in this compound |

|---|---|---|

| C-H Stretching (Aromatic) | 3000-3100 | Characteristic vibrations of the C-H bonds on both the pyridazine and phenyl rings. |

| C=C/C=N Stretching | 1400-1600 | Represents the stretching vibrations within the aromatic frameworks of the two rings, indicative of their stability and aromaticity. |

| C-Cl Stretching | 600-850 | Distinct vibrations for the C-Cl bonds. Their specific frequencies can help differentiate the chlorine on the pyridazine ring from the one on the phenyl ring. |

| Ring Breathing Modes | 900-1200 | Symmetric expansion and contraction of the aromatic rings, providing a fingerprint for the overall cyclic structure. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, indicating its nucleophilic character. The energy of the LUMO is related to the electron affinity and its ability to accept electrons, indicating its electrophilic character. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For this compound, DFT calculations can visualize the spatial distribution of these orbitals, showing which parts of the molecule are most involved in electron donation and acceptance.

Table 3: Frontier Molecular Orbital (FMO) Analysis

| Parameter | Calculated Value | Interpretation and Significance |

|---|---|---|

| EHOMO | Energy (in eV) | Indicates the molecule's capacity to donate electrons. A higher energy value corresponds to a stronger electron-donating ability. The distribution shows electron-rich regions. |

| ELUMO | Energy (in eV) | Indicates the molecule's capacity to accept electrons. A lower energy value corresponds to a stronger electron-accepting ability. The distribution shows electron-deficient regions. |

| HOMO-LUMO Gap (ΔE) | Energy (in eV) | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity and potential for electronic transitions at lower energies. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the charge distribution within a molecule and predict its reactive sites. The MEP surface is colored according to the local electrostatic potential: red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas represent neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyridazine ring due to their lone pairs of electrons, making them sites for protonation or coordination with electrophiles. Positive potential (blue) might be expected around the hydrogen atoms and potentially near the electron-withdrawing chlorine atoms, indicating sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and other intramolecular interactions by studying the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

Quantum Chemical Methods for Reactivity Prediction and Mechanistic Insights

Beyond static properties, quantum chemical methods are crucial for predicting chemical reactivity and elucidating reaction mechanisms. These calculations can map entire reaction pathways, identify transition states, and calculate activation energies, providing a theoretical foundation for understanding why and how a reaction occurs.

For this compound, these methods could be used to predict its behavior in various chemical reactions, such as nucleophilic aromatic substitution. The chlorine atoms on both rings are potential leaving groups. Quantum calculations can determine the activation energies for nucleophilic attack at each chlorinated carbon position, thereby predicting the regioselectivity of the reaction. By modeling the transition state structures, chemists can gain insights into the factors that control the reaction rate and outcome. This predictive power is invaluable in designing new synthetic routes and understanding the chemical properties of pyridazine derivatives.

As of the current date, a comprehensive search of scientific literature has not yielded specific computational and theoretical chemistry studies focusing on the prediction of spectroscopic parameters for the compound This compound .

Therefore, the detailed research findings, data tables, and correlation with experimental data for this specific molecule, as requested under the section "4.3. Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data," cannot be provided at this time. The absence of published research on this particular compound prevents the generation of a scientifically accurate and verifiable article section as outlined.

Further research and publication in this specific area would be required to fulfill the requested content.

Chemical Reactivity and Derivatization Studies of 3 Chloro 6 3 Chlorophenyl Pyridazine

Nucleophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Ringresearchgate.netnih.gov

The pyridazine ring, being a π-deficient heterocycle, is highly activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the C3 position is particularly susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone for the synthesis of diverse functionalized pyridazine derivatives.

Reactions with Nitrogen-Containing Nucleophiles (e.g., amines, hydrazines)nih.govnih.gov

The chlorine atom at the C3 position of 3-Chloro-6-(3-chlorophenyl)pyridazine can be readily displaced by various nitrogen-based nucleophiles. Reactions with primary and secondary amines, such as pyrrolidine (B122466) or morpholine, proceed efficiently to yield the corresponding 3-amino-6-(3-chlorophenyl)pyridazine derivatives. researchgate.net These substitutions often occur under thermal conditions or with microwave assistance, which can significantly reduce reaction times. researchgate.net

Hydrazine (B178648) hydrate (B1144303) is also a common nucleophile used to introduce a hydrazinyl group, which serves as a versatile intermediate for constructing more complex heterocyclic systems, such as triazolopyridazines or pyrazolylpyridazines. nih.govarkat-usa.org The reaction typically involves refluxing the chloro-pyridazine with hydrazine hydrate in a suitable solvent like ethanol. nih.gov

Table 1: Nucleophilic Substitution with Nitrogen Nucleophiles Explore the reaction conditions and resulting products for the amination and hydrazination of this compound.

| Nucleophile | Reagent Example | Typical Conditions | Product Class |

|---|---|---|---|

| Primary Amine | Aniline | Heat, Solvent (e.g., DMF) | N-Aryl-6-(3-chlorophenyl)pyridazin-3-amine |

| Secondary Amine | Morpholine | Heat or Microwave, Solvent | 4-(6-(3-Chlorophenyl)pyridazin-3-yl)morpholine |

| Hydrazine | Hydrazine Hydrate | Reflux in Ethanol | 3-(3-Chlorophenyl)-6-hydrazinylpyridazine |

Reactions with Oxygen-Containing Nucleophiles (e.g., alkoxides, phenoxides)

Oxygen nucleophiles, such as alkoxides (e.g., sodium methoxide) and phenoxides, can effectively replace the C3-chlorine atom to form the corresponding ether derivatives. These reactions are typically carried out by treating the substrate with the sodium or potassium salt of the desired alcohol or phenol (B47542) in an aprotic solvent like DMF or THF. The resulting 3-alkoxy- or 3-phenoxy-6-(3-chlorophenyl)pyridazines are valuable intermediates in medicinal chemistry. Studies on related chloropyridazinones demonstrate that these substitutions proceed cleanly to afford the desired ether products. researchgate.net

Reactions with Sulfur-Containing Nucleophiles (e.g., thiols)libretexts.org

Due to the high nucleophilicity of sulfur, thiols and thiophenols react readily with this compound to furnish thioether derivatives. libretexts.org These reactions are often performed in the presence of a base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic thiolate anion. The resulting 3-(alkylthio)- or 3-(arylthio)-6-(3-chlorophenyl)pyridazines are important precursors for further transformations, including oxidation to the corresponding sulfoxides and sulfones, which are functional groups of interest in various biologically active molecules.

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Moiety

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it highly resistant to electrophilic aromatic substitution (EAS). researchgate.net Consequently, electrophilic attack will occur preferentially on the appended 3-chlorophenyl ring.

The regiochemical outcome of such a reaction is dictated by the directing effects of the two substituents on the phenyl ring: the chlorine atom and the pyridazinyl group.

Chlorine: An ortho-, para-directing, deactivating group.

Pyridazinyl group: A strongly deactivating, meta-directing group.

Given that both groups deactivate the ring, forcing conditions (e.g., strong acids, high temperatures) are typically required for reactions like nitration, halogenation, or sulfonation. The substitution pattern will result from a combination of these directing effects, with the electrophile likely adding to positions meta to the pyridazinyl substituent and ortho/para to the chlorine substituent, while also considering steric hindrance.

Cross-Coupling Reactions at the Halogenated Positions for Further Functionalization

Modern palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the selective functionalization of halogenated aromatic systems. mdpi.com

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly effective method for forming new carbon-carbon bonds by reacting an organoboron species with a halide in the presence of a palladium catalyst and a base. nih.govnih.gov The chlorine atom on the electron-deficient pyridazine ring of this compound is an excellent substrate for this reaction.

This transformation allows for the introduction of a wide array of aryl or heteroaryl groups at the C3 position. Typical conditions involve a palladium(0) catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and a solvent system such as a mixture of 1,4-dioxane (B91453) and water. mdpi.com The versatility of this reaction makes it a key strategy for synthesizing complex biaryl structures. researchgate.net

Table 2: Suzuki-Miyaura Coupling of this compound This table illustrates potential products from the Suzuki-Miyaura coupling reaction with various arylboronic acids.

| Arylboronic Acid | Catalyst | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-(3-Chlorophenyl)-6-phenylpyridazine |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 3-(3-Chlorophenyl)-6-(4-methoxyphenyl)pyridazine |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-(3-Chlorophenyl)-6-(thiophen-2-yl)pyridazine |

Heck Coupling and Sonogashira Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings, are powerful tools for the functionalization of halogenated heterocycles like this compound. These reactions allow for the formation of new carbon-carbon bonds, leading to a diverse array of derivatives.

Heck Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org For this compound, the chlorine atom at the 3-position of the pyridazine ring can serve as the leaving group. While specific studies on the Heck reaction of this compound are not extensively documented, the reactivity of similar 3-chloro-6-arylpyridazines suggests its feasibility. The general reaction scheme would involve the coupling of the pyridazine with various alkenes in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A plausible reaction scheme for the Heck coupling of this compound with a generic alkene is depicted below:

Scheme 1: Plausible Heck coupling reaction of this compound.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial for achieving high yields and selectivity. Based on studies of related compounds, a typical catalyst system might involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, coupled with a phosphine ligand such as PPh₃ or a more specialized ligand to enhance catalytic activity.

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a highly efficient method for the synthesis of substituted alkynes. The chlorine atom at the 3-position of this compound can be readily displaced in a Sonogashira coupling reaction to introduce an alkynyl substituent.

A general scheme for the Sonogashira coupling of this compound with a terminal alkyne is as follows:

Scheme 2: General Sonogashira coupling reaction of this compound.

Research on the Sonogashira coupling of related 3-chloro-6-arylpyridazines has demonstrated the utility of this reaction for the synthesis of a variety of alkynylpyridazine derivatives. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine (B128534) or diisopropylamine). nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on 3-Chloro-6-arylpyridazines (Data presented is based on analogous systems and is for illustrative purposes)

| Entry | Coupling Partner | Catalyst System | Base | Solvent | Product Structure | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 3-(Styryl)-6-(3-chlorophenyl)pyridazine | ~75 |

| 2 | n-Butyl acrylate | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Acetonitrile | 3-(n-Butyl acryloyl)-6-(3-chlorophenyl)pyridazine | ~80 |

| 3 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 3-(Phenylethynyl)-6-(3-chlorophenyl)pyridazine | ~90 |

| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Dioxane | 3-(Hex-1-ynyl)-6-(3-chlorophenyl)pyridazine | ~85 |

Ring Transformations and Annulation Reactions Involving the Pyridazine Core

The pyridazine ring in this compound can undergo various transformation and annulation reactions, leading to the formation of novel fused heterocyclic systems. These reactions often involve the reaction of the pyridazine core with bifunctional nucleophiles or reagents that can participate in cycloaddition reactions.

Ring Transformations

Ring transformation reactions of pyridazines can be initiated by nucleophilic attack on the electron-deficient pyridazine ring, followed by ring-opening and subsequent recyclization. For instance, treatment of substituted pyridazines with strong nucleophiles like hydrazines or amidines can lead to the formation of other heterocyclic rings such as pyrazoles or pyrimidines. The specific outcome of these reactions is highly dependent on the substitution pattern of the pyridazine ring and the nature of the attacking nucleophile.

Annulation Reactions

Annulation reactions involve the construction of a new ring fused to the existing pyridazine core. These reactions are valuable for the synthesis of polycyclic heteroaromatic compounds, which are of interest in medicinal chemistry and materials science. mdpi.comnih.gov One common strategy for the annulation of the pyridazine ring is the inverse-electron-demand Diels-Alder reaction, where the electron-deficient pyridazine acts as the diene. organic-chemistry.org

Another approach to annulation involves the functionalization of the pyridazine ring with reactive groups that can subsequently undergo intramolecular cyclization. For example, the introduction of an amino group and a carboxylic acid derivative at adjacent positions on the pyridazine ring can facilitate the formation of a fused pyridopyridazinone system. uminho.pt

Table 2: Examples of Annulation Reactions on Pyridazine Derivatives (Data presented is based on analogous systems and is for illustrative purposes)

| Starting Pyridazine Derivative | Reagent | Reaction Type | Fused Product |

| 3-Amino-4-cyanopyridazine | Guanidine | Cyclocondensation | Pyrimido[4,5-c]pyridazine |

| 3,4-Dichloropyridazine | Ethylenediamine | Nucleophilic substitution / Cyclization | Imidazo[4,5-d]pyridazine |

| 3-Hydrazinopyridazine | Diethyl malonate | Condensation / Cyclization | Pyrazolo[3,4-d]pyridazine |

Stereochemical Considerations in the Derivatization of this compound

The parent molecule, this compound, is achiral. However, the introduction of chiral centers can occur during its derivatization, leading to the formation of stereoisomers. Stereochemical considerations become important when the derivatization reactions involve the formation of new chiral centers or when chiral reagents or catalysts are employed.

For instance, if a Heck coupling reaction is performed with a prochiral alkene, a new stereocenter may be created in the product. The stereoselectivity of such a reaction would depend on the nature of the catalyst, ligands, and reaction conditions. The use of chiral phosphine ligands in palladium-catalyzed reactions is a well-established strategy for achieving enantioselective transformations. researchgate.net

Similarly, if a substituent introduced onto the pyridazine ring contains a chiral center, the resulting product will be a mixture of diastereomers unless a stereoselective synthesis is employed. The separation of these diastereomers may be necessary to study their individual biological activities.

While specific studies on the stereoselective derivatization of this compound are limited, the general principles of asymmetric synthesis can be applied to design synthetic routes to chiral derivatives. This could involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures.

Structural Analysis and Crystallography of 3 Chloro 6 3 Chlorophenyl Pyridazine and Analogs

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been applied to several analogs of 3-chloro-6-(3-chlorophenyl)pyridazine, revealing key structural features.

The crystal system and space group describe the symmetry of the unit cell, the fundamental repeating unit of a crystal. Analysis of pyridazine (B1198779) derivatives has shown that they often crystallize in common, lower-symmetry systems. For instance, the analog 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was found to crystallize in the monoclinic system with the space group P21/c. growingscience.com Another related compound, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, also crystallizes in the monoclinic P21/c space group. researchgate.net This space group is common for organic molecules as it allows for efficient packing.

Below is a table summarizing the crystallographic data for selected pyridazine analogs.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com | Monoclinic | P21/c | 3.817 | 13.533 | 19.607 | 93.401 | 4 |

| 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine researchgate.net | Monoclinic | P21/c | 3.8568 | 11.0690 | 26.4243 | 92.777 | 4 |

| 1,4,5,8-Tetramethoxypyridazino[4,5-d]pyridazine iucr.org | Monoclinic | P21/n | 4.312 | 16.826 | 7.727 | 101.01 | 2 |

Z = number of molecules per unit cell

For example, in 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, the pyridazine ring is essentially planar and forms a significant dihedral angle of 40.16° with the plane of the chlorophenyl ring. nih.gov In another case, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, the benzene (B151609) and pyridazine rings are not coplanar, exhibiting a torsion angle (C1-C6-C7-C9) of -43.4°. growingscience.com The conformation can be influenced by substituents; for instance, the piperazine (B1678402) ring in 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine adopts a chair conformation. researchgate.net The planarity of the pyridazine system facilitates efficient π–π stacking interactions, a key factor in crystal packing. rsc.org

| Compound | Rings Involved | Dihedral/Torsion Angle (°) |

| 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one nih.gov | Pyridazine and Benzene | 40.16 |

| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com | Benzene and Pyridazine (C1-C6-C7-C9) | -43.4 |

| (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate nih.gov | Pyridazine and Chlorobenzene | 8.54 |

| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one researchgate.net | Dichlorophenyl and Pyridazine | 82.38 |

The stability of a crystal lattice is derived from a network of intermolecular interactions. In pyridazine derivatives, hydrogen bonds, π–π stacking, and other weak interactions play a critical role. nih.gov In the crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, molecules form dimers through N—H⋯O hydrogen bonds, which are further connected into a three-dimensional network by C—H⋯O and C—H⋯Cl interactions. nih.gov Aromatic π–π stacking interactions, with centroid-to-centroid distances around 3.5 to 3.8 Å, are also commonly observed between pyridazine and phenyl rings, contributing to the formation of sheets or columns within the crystal. nih.govnih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

For several pyridazinone derivatives, Hirshfeld analysis has revealed that H⋯H contacts make the largest contribution to the crystal packing, often accounting for over 30% of the Hirshfeld surface. iucr.orgnih.gov Other significant interactions include H⋯C/C⋯H and H⋯O/O⋯H contacts. nih.goviucr.org In chloro-substituted analogs, Cl⋯H and Cl⋯C contacts are also prominent. nih.gov The analysis provides a detailed fingerprint plot, which summarizes the types and prevalence of intermolecular contacts, confirming the importance of hydrogen bonding and van der Waals forces in the supramolecular assembly. iucr.orgnih.gov

The table below shows the percentage contribution of various intermolecular contacts to the Hirshfeld surface for representative pyridazine analogs.

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Cl···H/H···Cl (%) |

| (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate iucr.org | 33.0 | --- | --- | --- |

| 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one nih.gov | 36.5 | 15.4 | 18.6 | 11.2 |

| 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one nih.gov | 37.9 | 18.7 | 6.5 | 16.4 |

Energy Framework Analysis for Understanding Supramolecular Assembly Stability

To further quantify the energetics of the supramolecular assembly, energy framework analysis can be employed. This method calculates the interaction energies between pairs of molecules within the crystal lattice, distinguishing between electrostatic, dispersion, polarization, and repulsion components. rasayanjournal.co.in The results are often visualized as frameworks where the thickness of connecting cylinders represents the strength of the interaction energies. iucr.org

Studies on related heterocyclic compounds show that the stability of the crystal packing is typically dominated by dispersion forces, though electrostatic interactions can also be significant, particularly in the presence of strong hydrogen bonds. rasayanjournal.co.iniucr.org For example, in a series of aminopyridine derivatives, electrostatic energy was found to be the dominant factor in all structures. rasayanjournal.co.in In contrast, for two hexathiapyrazinophane regioisomers, the interatomic contacts were dominated by dispersion forces. iucr.org This analysis provides a quantitative understanding of the forces holding the crystal together, complementing the qualitative picture provided by Hirshfeld surface analysis and diffraction data. desy.de

Advanced Analytical Techniques in Pyridazine Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental tools in synthetic chemistry for separating, identifying, and quantifying compounds in a mixture. For "3-Chloro-6-(3-chlorophenyl)pyridazine," techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique frequently used to monitor the progress of chemical reactions. iucr.org For instance, in syntheses involving pyridazine (B1198779) derivatives, TLC can quickly determine the consumption of starting materials and the formation of products. iucr.orggoogle.com By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system (e.g., acetone/hexane), chemists can visualize the separation of components and assess the reaction's completion. arkat-usa.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. GC-MS is employed to assess the purity of synthesized pyridazine compounds and to identify any byproducts or impurities. semanticscholar.org For chlorinated aromatic compounds, GC-MS analysis can confirm the molecular weight and fragmentation pattern, aiding in structural elucidation. rsc.org However, some complex pyridazine derivatives may degrade at the high temperatures used in GC, which can sometimes lead to the formation of other compounds, requiring careful interpretation of the results. eurl-pesticides.eu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates compounds in a liquid mobile phase before detection by mass spectrometry. It is suitable for a broader range of compounds than GC-MS, including those that are non-volatile or thermally labile. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is often used for real-time reaction monitoring in complex synthetic pathways, providing high-resolution separation and accurate mass data to track the formation of intermediates and the final product. orgsyn.org

Below is an interactive table summarizing these chromatographic techniques and their applications in the context of pyridazine research.

| Technique | Principle of Separation | Primary Application | Key Findings/Utility |

| Thin-Layer Chromatography (TLC) | Adsorption/Partition on a stationary phase | Reaction Monitoring | Rapidly indicates the consumption of reactants and formation of products. iucr.orggoogle.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase | Purity Assessment & Identification | Confirms molecular weight and structure of volatile derivatives; detects impurities. semanticscholar.orgrsc.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Partitioning between a liquid mobile phase and a solid stationary phase | Purity Assessment & Reaction Monitoring | Provides high-resolution separation for non-volatile compounds and precise reaction tracking. orgsyn.org |

Thermal Analysis Techniques for Stability and Phase Behavior

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. For "this compound," Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its thermal stability, melting point, and decomposition profile.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC analysis can identify phase transitions such as melting, crystallization, and glass transitions. mdpi.com For a crystalline solid like "this compound," a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The melting point is a crucial indicator of purity; a broad melting range often suggests the presence of impurities. liberty.edu Studies on similar pyridazine derivatives show they are typically solids with high melting points, often above 150°C. liberty.edu

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition temperature of a compound. uvic.ca A TGA curve for "this compound" would show a stable mass up to a certain temperature, after which a significant mass loss would occur, indicating decomposition. Research on related heterocyclic structures suggests that pyridazine derivatives can possess high thermal stability, with decomposition temperatures often exceeding 300°C. mdpi.com

The following table outlines the data obtained from these thermal analysis techniques.

| Technique | Measurement | Information Obtained | Relevance to Pyridazine Research |

| Differential Scanning Calorimetry (DSC) | Heat flow into or out of a sample | Melting point, phase transitions | Determines purity and crystalline nature. mdpi.comuvic.ca |

| Thermogravimetric Analysis (TGA) | Mass change versus temperature | Decomposition temperature, thermal stability | Assesses the temperature limits for the compound's stability. uvic.caresearchgate.net |

Spectroelectrochemical Studies for Redox Behavior of Pyridazine Derivatives

Spectroelectrochemistry combines electrochemical and spectroscopic methods to investigate the properties of molecules as they undergo oxidation or reduction (redox) reactions. Cyclic voltammetry is a key electrochemical technique used to study the redox behavior of pyridazine derivatives.

In studies of 3-chloro-6-substituted pyridazines, cyclic voltammetry reveals important details about their electronic properties. peacta.orguminho.pt It has been reported that monochlorinated pyridazines, a class to which "this compound" belongs, typically exhibit two cathodic (reduction) waves in dimethylformamide. peacta.orguminho.pt These waves are attributed to sequential electrochemical events: the first reduction involves the cleavage of the carbon-chloride bond, and the second is associated with the reduction of the pyridazine ring itself. peacta.org In contrast, a related compound like 3,6-dichloropyridazine (B152260) shows an additional third wave, corresponding to the reduction of the second carbon-chloride bond. peacta.orguminho.pt

The specific reduction potentials are influenced by the nature of the substituent at the 6-position. The presence of the 3-chlorophenyl group in "this compound" will affect the electron density of the pyridazine ring and, consequently, its redox potentials. These studies are crucial for applications where the electronic properties of the molecule are important, such as in the development of materials with specific electronic or optical characteristics. peacta.org

The table below summarizes the expected redox behavior based on studies of similar compounds.

| Compound Type | Electrochemical Technique | Key Observation | Interpretation |

| Monochlorinated Pyridazines | Cyclic Voltammetry | Two distinct reduction waves. peacta.orguminho.pt | Sequential cleavage of the C-Cl bond followed by reduction of the pyridazine ring. peacta.org |

| Dichlorinated Pyridazines | Cyclic Voltammetry | Three distinct reduction waves. peacta.orguminho.pt | Stepwise reduction of two C-Cl bonds and the pyridazine ring. peacta.org |

Future Research Directions and Unexplored Avenues in 3 Chloro 6 3 Chlorophenyl Pyridazine Chemistry

Development of Novel and Sustainable Synthetic Pathways for the Compound

The conventional synthesis of chlorinated pyridazines often involves reagents like phosphorus oxychloride, which present environmental and handling challenges. nih.govgoogle.com A primary future objective is the development of greener and more efficient synthetic routes to 3-chloro-6-(3-chlorophenyl)pyridazine.

Research in this area could focus on several promising strategies:

Catalytic Chlorination: Investigating transition-metal-catalyzed or organocatalyzed chlorination of the corresponding pyridazinone precursor, 6-(3-chlorophenyl)pyridazin-3(2H)-one, could provide milder and more selective alternatives to harsh reagents.

Flow Chemistry: Implementing continuous flow processes for the synthesis can offer improved safety, scalability, and reaction control, minimizing waste and energy consumption.

One-Pot Methodologies: Designing multi-component reactions or tandem processes where the pyridazine (B1198779) ring is formed and chlorinated in a single, streamlined operation would significantly enhance synthetic efficiency. researchgate.net

Metal-Free Reactions: Exploring methodologies like the aza-Diels-Alder reaction of 1,2,3-triazines with alkynes could lead to novel, metal-free pathways for constructing the core pyridazine structure under neutral conditions. organic-chemistry.org This approach offers a sustainable alternative to traditional metal-catalyzed methods. organic-chemistry.org

A comparison of traditional and potential future synthetic methodologies is outlined in the table below.

| Aspect | Traditional Synthesis (e.g., POCl₃) | Potential Sustainable Pathways |

| Reagents | Phosphorus oxychloride, phosphorus pentachloride google.comgoogle.com | Organocatalysts, mild chlorinating agents, metal-free reagents organic-chemistry.org |

| Conditions | High temperatures, harsh acidic conditions google.com | Lower temperatures, neutral or mildly acidic/basic conditions |

| Sustainability | Generates significant chemical waste | Reduced waste (atom economy), recyclable catalysts, safer solvents |

| Efficiency | Often requires multiple steps and purification | One-pot reactions, flow chemistry for higher throughput and purity researchgate.net |

Exploration of Advanced Functionalization Strategies at Unactivated Positions

The reactivity of the this compound scaffold is largely dominated by nucleophilic substitution at the chloro-substituted C3 position and electrophilic substitution on the phenyl ring. A significant area for future exploration is the selective functionalization of typically unactivated C-H bonds on both the pyridazine and the phenyl rings.

Key research avenues include:

Transition-Metal Catalyzed C-H Activation: This has emerged as a powerful tool for functionalizing heterocycles. researchgate.net Applying directing-group strategies, where a functional group guides a metal catalyst to a specific C-H bond, could enable precise modifications. researchgate.net For instance, rhodium(III)-catalyzed annulation has been used to construct complex pyridazine analogues via C-H activation. researchgate.net

Distal C-H Functionalization: Significant progress has been made in the functionalization of remote positions in other N-heterocycles like pyridines. nih.gov Adapting these palladium or iridium-catalyzed methods could unlock novel transformations at the C4 and C5 positions of the pyridazine ring or at the ortho-positions of the phenyl ring, which are challenging to access through classical methods. nih.govbeilstein-journals.org

Photoredox Catalysis: Light-mediated reactions can generate highly reactive radical intermediates that can engage in C-H functionalization pathways not accessible through traditional thermal methods, offering mild conditions for late-stage modifications. acs.org

| Position | Traditional Reactivity | Advanced Functionalization Goal | Potential Methodologies |

| Pyridazine C4/C5 | Generally unreactive | Arylation, Alkylation, Borylation | Directed C-H Activation (Rh, Pd, Ir catalysis) researchgate.netbeilstein-journals.org |

| Phenyl C2'/C6' | Limited reactivity | Halogenation, Cyanation, Alkylation | Distal C-H Functionalization, Photoredox Catalysis nih.govacs.org |

| Pyridazine C3 | Nucleophilic Substitution | Cross-coupling with novel partners | Suzuki, Negishi, Buchwald-Hartwig couplings acs.orgresearchgate.net |

Application of Machine Learning and Artificial Intelligence in Pyridazine Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. nih.gov For the this compound scaffold, these computational tools can accelerate the design-synthesis-test cycle.

Future applications include:

Generative Chemistry: AI algorithms can design novel pyridazine derivatives in silico by exploring vast chemical space to identify structures with optimized properties. optibrium.comharvard.edu These models can generate molecules with high predicted activity and synthetic feasibility.

Property Prediction (QSPR/QSAR): Machine learning models, such as Artificial Neural Networks (ANN) and Graph Neural Networks (GNNs), can be trained on existing data to predict the physicochemical and biological properties (e.g., solubility, toxicity, bioactivity) of new pyridazine analogues. nih.govnih.gov This allows for the prioritization of the most promising candidates for synthesis, saving time and resources. mdpi.com

Synthesis Planning: AI tools can devise synthetic routes for novel, complex pyridazine targets by analyzing retrosynthetic pathways and predicting reaction outcomes. optibrium.com

High-Throughput Screening Methodologies for Rapid Chemical Transformation Discovery

To efficiently explore the synthetic and functionalization possibilities discussed above, high-throughput methodologies are essential. These techniques allow for the rapid screening of numerous reaction conditions or substrates in parallel.

Future directions in this area involve:

High-Throughput Experimentation (HTE): Utilizing automated, miniaturized reactor platforms to screen libraries of catalysts, ligands, solvents, and bases to quickly identify optimal conditions for reactions such as C-H activation or cross-coupling on the pyridazine scaffold. acs.org HTE is particularly valuable for optimizing reactions where subtle structural changes in the substrate can greatly impact the outcome. acs.org

Mass Spectrometry-Based Screening: Employing techniques like desorption electrospray ionization mass spectrometry (DESI-MS) for the rapid analysis of reaction arrays without the need for chromatographic separation, significantly accelerating the screening process. rsc.org

Combinatorial Chemistry: Applying combinatorial principles to synthesize large libraries of this compound derivatives by reacting a common core with a diverse set of building blocks. combichemistry.comnih.gov These libraries can then be screened for biological activity, leading to the rapid identification of structure-activity relationships (SAR).

Design and Synthesis of Next-Generation Pyridazine Scaffolds with Tunable Electronic and Steric Properties

Building upon the foundation of this compound, a key future direction is the creation of novel, more complex scaffolds where electronic and steric properties can be precisely controlled. This involves using the pyridazine ring as a central building block for larger, multi-cyclic systems. rjptonline.org

Unexplored avenues include:

Fused Heterocyclic Systems: Synthesizing fused systems, such as pyrido[3,4-c]pyridazines or pyridazino[4,5-d]pyridazines, to create rigid, planar structures with unique electronic properties suitable for applications in materials science (e.g., organic electronics) or as kinase inhibitors in medicine. mdpi.comasianpubs.org

Spatially Diverse Scaffolds: Introducing substituents that enforce specific three-dimensional conformations. This is crucial in drug design for optimizing binding interactions with biological targets.

Multi-functional Scaffolds: Creating pyridazine derivatives bearing multiple, orthogonally reactive functional groups. This would allow for sequential, site-selective modifications to build molecular complexity and generate diverse compound libraries. The targeted functionalization of pyridazine scaffolds has been used to create new energetic materials, demonstrating the potential for tuning properties for specific applications. researchgate.net

By pursuing these research directions, the scientific community can expand the chemical space around the this compound core, paving the way for the discovery of new molecules with significant potential in medicine, agriculture, and materials science.

Q & A

Q. What are the common synthetic routes for 3-chloro-6-(3-chlorophenyl)pyridazine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 3,6-dichloropyridazine with 3-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalysis, base, and solvent like THF/water). Alternatively, regioselective functionalization of pyridazine cores can be achieved using hindered lithium amides (e.g., LTMP) to direct metalation at specific positions, followed by quenching with electrophiles like 3-chlorophenyl iodide .

Reaction Table:

Q. How can the purity and identity of the compound be verified?

Methodological Answer:

- Purity: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity ≥98% .

- Identity: Confirm via:

- Mass Spectrometry (MS): Compare experimental m/z (225.07 for [M+H]⁺) with theoretical values .

- NMR: Analyze ¹H/¹³C NMR shifts (e.g., aromatic protons at δ 7.4–8.2 ppm, pyridazine carbons at δ 150–160 ppm) .

- X-ray Diffraction: Resolve crystal structure using SHELXL or WinGX for unambiguous confirmation .

Q. What are the key physicochemical properties of this compound?

Methodological Answer:

- Molecular Formula: C₁₀H₆Cl₂N₂; Molecular Weight: 225.07 g/mol .

- Solubility: Sparingly soluble in water; soluble in DMSO, DMF, and dichloromethane (data inferred from analogs in ).

- Thermal Stability: Decomposes above 250°C (TGA analysis recommended).

- Hydrogen Bonding: Acceptors: 2 (pyridazine N); Donors: 0. Use graph set analysis (e.g., Etter’s rules) to predict crystal packing .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization?

Methodological Answer: Regioselectivity in pyridazine derivatives is influenced by:

- Directed Metalation: Use LTMP to deprotonate at the 4-position of 3-chloro-6-substituted pyridazines, enabling selective functionalization (e.g., with aryl halides) .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl at position 3) direct electrophilic substitution to the para position. Computational tools (DFT) can predict reactive sites .

Q. What are the best practices for crystallographic structure determination and validation?

Methodological Answer:

- Data Collection: Use MoKα radiation (λ = 0.71073 Å) for small-molecule crystals. Optimize cell parameters (e.g., monoclinic P2₁/c for similar pyridazines ).

- Refinement: Apply SHELXL-2018 with Hirshfeld atom refinement for accuracy. Validate using checkCIF/PLATON to flag disorders or missed symmetry .

- Software: WinGX or OLEX2 for structure solution; ORTEP-3 for graphical representation .

Q. How to analyze hydrogen bonding patterns in its crystal structures?

Methodological Answer:

Q. What in vitro assays are suitable for evaluating bioactivity?

Methodological Answer:

- Enzyme Inhibition: Screen against α-glucosidase (yeast-based assay, IC₅₀ determination) .

- Receptor Binding: Radioligand displacement assays for CRF1R or GPR39 (use HEK-293 cells transfected with target receptors) .

- Cytotoxicity: MTT assay in HL-60 leukemia cells (dose range: 1–100 μM, 48h exposure) .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications: Replace Cl with CF₃ or CH₃ to assess electronic effects .

- Side Chain Variations: Introduce piperazine or hydrazine moieties at position 6 to modulate solubility and receptor affinity .

- Computational Modeling: Dock derivatives into CRF1R (PDB: 4K5Y) using AutoDock Vina to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。